C.I. Acid violet 34, disodium salt

Vue d'ensemble

Description

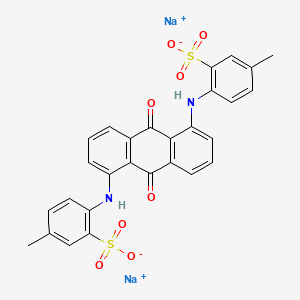

C.I. Acid violet 34, disodium salt, also known as this compound, is a useful research compound. Its molecular formula is C28H20N2Na2O8S2 and its molecular weight is 622.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

C.I. Acid Violet 34, disodium salt (CAS Number: 6408-63-5) is a synthetic dye belonging to the anthraquinone class, primarily used in the textile industry for dyeing various materials. However, its biological activity has garnered interest in scientific research, particularly in microbiology and cellular biology. This article reviews the biological properties of C.I. Acid Violet 34, focusing on its antimicrobial effects, applications in staining techniques, and potential environmental impacts.

C.I. Acid Violet 34 has the molecular formula and features a complex structure that contributes to its color and reactivity. The compound is characterized by its solubility in water and stability under various pH conditions, making it suitable for diverse applications.

Antimicrobial Activity

Recent studies have suggested that C.I. Acid Violet 34 exhibits antimicrobial properties against certain bacteria and fungi. The following table summarizes the findings related to its antimicrobial effects:

| Microorganism | Test Method | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Escherichia coli | Agar diffusion | 15 | |

| Staphylococcus aureus | Agar diffusion | 18 | |

| Candida albicans | Broth microdilution | MIC = 32 µg/mL |

These results indicate that C.I. Acid Violet 34 may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Applications in Biological Research

C.I. Acid Violet 34 is widely used as a staining agent in biological research, particularly in microscopy. It is employed to visualize cellular structures due to its ability to bind to nucleic acids and proteins. The following are notable applications:

- Staining of Nucleic Acids : The compound can be used to stain DNA and RNA, facilitating the observation of cell morphology and viability.

- Histological Studies : It aids in the differentiation of tissue types during histological examinations.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of C.I. Acid Violet 34 against common pathogens found in clinical settings. The results indicated a significant reduction in bacterial counts when treated with varying concentrations of the dye.

- Methodology : Bacterial cultures were exposed to different concentrations (0, 10, 20, 50 µg/mL) of C.I. Acid Violet 34.

- Results : A concentration-dependent inhibition was observed, with a notable decrease in colony-forming units (CFUs) at higher concentrations.

Case Study 2: Environmental Impact

Another investigation focused on the degradation of C.I. Acid Violet 34 in wastewater treatment processes. The study highlighted that while the dye is effective for industrial applications, its persistence in the environment poses risks.

- Findings : Advanced oxidation processes (AOPs) using hydrogen peroxide showed over 90% decolorization efficiency within 60 minutes of treatment.

- : Effective degradation methods are essential for mitigating environmental impacts associated with textile effluents containing this dye.

Propriétés

IUPAC Name |

disodium;5-methyl-2-[[5-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O8S2.2Na/c1-15-9-11-19(23(13-15)39(33,34)35)29-21-7-3-5-17-25(21)27(31)18-6-4-8-22(26(18)28(17)32)30-20-12-10-16(2)14-24(20)40(36,37)38;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNCDTLHQPLASV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117-04-4 (Parent) | |

| Record name | C.I. 61710 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006408635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1041716 | |

| Record name | C.I. Acid Violet 34, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6408-63-5 | |

| Record name | C.I. 61710 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006408635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Violet 34, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2,2'-((9,10-dihydro-9,10-dioxoanthracene-1,5-diimino)bis(5-methylbenzenesulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.